N-(2,5-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
Description
N-(2,5-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide, also known by its chemical structure C20H18N2O3, is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20N2O3/c1-4-24-16-9-7-15(8-10-16)19-12-18(22-25-19)20(23)21-17-11-13(2)5-6-14(17)3/h5-12H,4H2,1-3H3,(H,21,23) |
InChI Key |
MORVKTRGTNGTKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common synthetic route includes the following:
Formation of the Oxazole Ring:
Industrial Production:
While academic research often focuses on small-scale synthesis, industrial production methods may involve more efficient and scalable processes. Unfortunately, specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
N-(2,5-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can participate in various chemical reactions:
-
Oxidation and Reduction:
- Undergoes oxidation and reduction reactions typical of aromatic compounds.
- Common reagents include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
-
Substitution Reactions:
- Experiences electrophilic aromatic substitution reactions.
- Reagents like acyl chlorides or anhydrides can introduce substituents.
-
Major Products:
- The primary product of these reactions is the modified this compound with different substituents.
Scientific Research Applications
This compound finds applications across various fields:
-
Medicine:
- Investigated for potential pharmaceutical properties due to its structural features.
- May exhibit anti-inflammatory, analgesic, or antimicrobial effects.
-
Chemistry:
- Used as a building block in organic synthesis.
- Its oxazole ring can serve as a versatile scaffold for designing new molecules.
-
Industry:
- Employed in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The exact mechanism by which N-(2,5-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is unique in its structure, it shares similarities with other oxazole derivatives. Notable related compounds include:
Other Oxazole Carboxamides: Explore compounds with similar oxazole cores.
Analogous Aromatic Amides: Compare its properties with related amides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
